Oxaflumazine disuccinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
butanedioic acid;10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEQGDSOSYWSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44F3N3O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30225502 | |
| Record name | Oxaflumazine disuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7450-97-7 | |
| Record name | Oxaflumazine disuccinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007450977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxaflumazine disuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30225502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Succinic acid, compound with 10-[3-[4-[2-(1,3-dioxan-2-yl)ethyl]piperazin-1-yl]propyl]-2-(trifluoromethyl)-10H-phenothiazine (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAFLUMAZINE DISUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP68P9753Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Pharmacological Investigations
Mechanism of Action Elucidation in Preclinical Contexts
Receptor Binding and Ligand-Target Interactions
No specific data on the receptor binding profile of oxaflumazine (B95392) disuccinate is available in the reviewed literature. To understand its neuroleptic activity, information regarding its affinity (Ki values) for dopamine (B1211576) (e.g., D2), serotonin (B10506) (e.g., 5-HT2A), histamine, muscarinic, and adrenergic receptors would be essential. Such data is fundamental to characterizing its primary targets and predicting its therapeutic and side-effect profiles.
Downstream Signaling Pathway Modulation
Information regarding the modulation of downstream signaling pathways by oxaflumazine disuccinate is not documented. Elucidating its effects on intracellular signaling cascades, such as those involving cyclic AMP (cAMP) or phosphoinositide turnover, following receptor binding would be crucial to understanding the molecular mechanisms that translate receptor interaction into a cellular response.
Neurotransmitter System Interactions
While classified as a neuroleptic, suggesting interaction with dopamine and possibly other neurotransmitter systems, specific details of these interactions for this compound are not described in the available literature.
Pharmacodynamic Characterization in Preclinical Models
In Vitro Cellular and Subcellular Pharmacological Effects
There is a lack of published in vitro studies detailing the effects of this compound on cellular and subcellular functions. Such studies would typically involve isolated cells or tissues to observe the direct pharmacological actions of the compound.
In Vivo Behavioral and Physiological Effects in Animal Models
While early pharmacological studies were conducted, the specific behavioral and physiological effects of this compound in animal models are not detailed in accessible sources. Standard preclinical assessments for neuroleptics often include models of psychosis-like behavior (e.g., amphetamine-induced hyperlocomotion) and evaluation of motor side effects (e.g., catalepsy). The outcomes of such studies for this compound are not publicly documented.
Dose-Response Relationships in Preclinical Models
There is no specific information in the public domain detailing the dose-response relationships of this compound in preclinical models. Studies of this nature are fundamental in early drug development to establish the potency and efficacy of a compound. Typically, these investigations would involve administering a range of doses to animal models to observe the magnitude of the pharmacological response. This allows for the determination of key parameters such as the ED50 (the dose that produces 50% of the maximal effect). Without access to the original study data, no data tables or detailed research findings on this aspect of this compound's pharmacology can be provided.
Comparative Pharmacodynamic Profiles Across Animal Species
Information regarding the comparative pharmacodynamic profiles of this compound across different animal species is also not available in the reviewed literature. Such comparative studies are crucial for understanding how the effects of a drug may vary between species, which can be due to differences in metabolism, receptor sensitivity, or other physiological factors. These studies help in selecting the appropriate animal model for further non-clinical testing and in predicting the drug's potential effects in humans. The absence of published data prevents any analysis or presentation of comparative pharmacodynamic findings for this compound.
Preclinical Pharmacokinetic and Biotransformation Studies
Biotransformation and Metabolite Profiling in Preclinical SystemsThe metabolic fate of Oxaflumazine (B95392) disuccinate in preclinical species is a significant gap in the available information.
Enzymatic Pathways and Isozyme Involvement in Preclinical Metabolism
The biotransformation of a new chemical entity is a critical area of investigation in preclinical studies. Metabolism typically occurs in two phases. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on a molecule. These reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, increasing water solubility and facilitating excretion.
Table 1: General Investigational Approaches for Metabolic Pathways
| Experimental System | Purpose | Typical Data Generated |
| Liver Microsomes | To identify major Phase I metabolic pathways and the primary metabolites formed. | Rate of parent compound depletion; identification and quantification of metabolites. |
| Recombinant CYP Isozymes | To determine the specific CYP enzymes responsible for the metabolism of the compound. | Michaelis-Menten kinetics (Km and Vmax) for each isozyme. |
| Chemical Inhibitors | To confirm the involvement of specific CYP isozymes in the metabolism. | Percentage of inhibition of metabolite formation in the presence of known inhibitors. |
Preclinical Excretion Pathways and Clearance Mechanisms
Preclinical studies on excretion and clearance aim to understand how a drug and its metabolites are eliminated from the body. The primary routes of excretion are renal (urine) and fecal (via biliary excretion). The clearance of a drug is a measure of the volume of plasma from which the drug is completely removed per unit of time and is a key parameter in determining dosing regimens.
Mass balance studies, often using a radiolabeled version of the drug, are the gold standard for determining the excretion pathways. These studies quantify the total radioactivity recovered in urine and feces over time, providing a complete picture of the elimination routes. Clearance mechanisms are investigated by measuring the rate of drug elimination from the plasma and identifying the contributions of different organs, primarily the liver (metabolic clearance) and kidneys (renal clearance).
Table 2: Common Parameters in Preclinical Excretion and Clearance Studies
| Parameter | Description | Significance |
| Total Clearance (CL) | The sum of all clearance processes in the body. | Determines the overall elimination rate of the drug. |
| Renal Clearance (CLr) | The rate at which the drug is cleared from the body by the kidneys. | Indicates the importance of the renal pathway in drug elimination. |
| Hepatic Clearance (CLh) | The rate at which the drug is cleared from the body by the liver. | Reflects the metabolic capacity of the liver for the drug. |
| Fraction Excreted Unchanged (fe) | The fraction of the administered dose that is excreted in the urine as the parent drug. | Provides insight into the relative contribution of renal excretion versus metabolism. |
Protein Binding Characterization in Preclinical Plasma
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical determinant of its pharmacokinetic profile. Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available for metabolism and excretion.
In preclinical studies, plasma protein binding is typically determined using in vitro methods like equilibrium dialysis, ultrafiltration, or ultracentrifugation. These experiments are conducted using plasma from various animal species (e.g., rats, dogs) and humans to assess interspecies differences. The fraction of the drug that is bound to plasma proteins is usually expressed as a percentage.
Table 3: Methods for Determining Plasma Protein Binding
| Method | Principle | Advantages |
| Equilibrium Dialysis | A semi-permeable membrane separates a drug-containing plasma sample from a buffer solution, allowing free drug to diffuse across until equilibrium is reached. | Considered the gold standard; provides accurate measurements. |
| Ultrafiltration | Centrifugal force is used to separate the free drug from the protein-bound drug in plasma through a semi-permeable filter. | Faster than equilibrium dialysis. |
| Ultracentrifugation | High-speed centrifugation pellets the protein-bound drug, allowing for the measurement of the free drug in the supernatant. | Useful for highly lipophilic drugs. |
Chemical Synthesis and Structure Activity Relationship Sar Elucidation
The synthesis and SAR of oxaflumazine (B95392) disuccinate are intrinsically linked to its core structure, a substituted phenothiazine (B1677639). Phenothiazines are a well-established class of compounds, and the methodologies for their synthesis and the understanding of their SAR are built upon decades of research in medicinal chemistry. slideshare.netyoutube.comif-pan.krakow.pl
Synthetic Methodologies for Oxaflumazine Disuccinate and Analogues
The synthesis of phenothiazine derivatives like oxaflumazine generally involves the alkylation of the phenothiazine ring with a suitable aminoalkyl halide. neu.edu.tr This process is a cornerstone in the production of many neuroleptic drugs. neu.edu.tr
Optimization of Synthetic Routes for Research Scale Production
For research-scale production, the optimization of synthetic routes is critical to ensure efficiency and yield. Key considerations in the synthesis of phenothiazine analogues include the reaction conditions, such as the choice of solvent and base, and the purification methods. For instance, the synthesis of N-phosphorylated phenothiazine derivatives showed that the choice of base (e.g., NaH) and solvent (e.g., DMF) significantly impacts the yield. mdpi.com Microwave-assisted synthesis has also been employed for creating hybrid phenothiazine analogues, often resulting in excellent yields and shorter reaction times. mdpi.com
The general synthetic approach for phenothiazine derivatives can be outlined as follows:
Formation of the Phenothiazine Core: This can be achieved through methods like the reaction of a diarylamine with sulfur.
Alkylation: The phenothiazine nucleus is then alkylated at the N-10 position with a side chain. For oxaflumazine, this would involve a 3-(4-(2-(1,3-dioxan-2-yl)ethyl)-1-piperazinyl)propyl group. if-pan.krakow.pl
Salt Formation: The final step involves the formation of the disuccinate salt, which can enhance the solubility and stability of the compound.
The following table outlines a general synthetic scheme applicable to phenothiazine derivatives:
| Step | Reaction | Reagents and Conditions | Purpose |
| 1 | Thioether Formation | 1,4-dichloro-2-nitrobenzene, 2-bromobenzenethiol | Forms the initial thioether intermediate. neu.edu.tr |
| 2 | Reduction and Cyclization | H₂, heat in DMF | Reduces the nitro group and forms the phenothiazine ring. neu.edu.tr |
| 3 | N-Alkylation | 3-chloro-N,N-dimethylpropan-1-amine, NaNH₂ | Attaches the aminoalkyl side chain to the phenothiazine nitrogen. neu.edu.tr |
Design and Synthesis of Novel this compound Analogues
The design of novel analogues of oxaflumazine would be guided by established SAR principles for phenothiazines. slideshare.netyoutube.comif-pan.krakow.pl The goal is often to enhance a specific biological activity while minimizing off-target effects. Molecular hybridization is a common strategy, where the phenothiazine scaffold is combined with other pharmacophores to create new compounds with potentially improved or novel activities. mdpi.comnih.govnih.govnih.gov
For example, novel phenothiazine-dithiocarbamate hybrids have been synthesized and evaluated for their anticancer activity. nih.govnih.gov Similarly, phenothiazine-1,2,3-triazole hybrids have shown promise as antiproliferative agents. mdpi.com The design of such analogues often involves computational methods to predict their properties and interactions with biological targets.
Structure-Activity Relationship (SAR) Studies
SAR studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity. slideshare.netyoutube.comif-pan.krakow.pl For phenothiazines, extensive SAR studies have been conducted, primarily focusing on their antipsychotic properties. slideshare.netyoutube.comif-pan.krakow.plnih.gov
Identification of Pharmacophore Features
The key pharmacophoric features of phenothiazine antipsychotics have been well-defined. slideshare.netyoutube.comif-pan.krakow.plresearchgate.net These include:
A Tricyclic Phenothiazine Ring System: This forms the core scaffold.
An Electron-Withdrawing Group at the 2-position: Substituents like the trifluoromethyl group (CF₃) in oxaflumazine at this position are known to increase antipsychotic activity. slideshare.netnih.gov
A Three-Carbon Propyl Chain: A three-carbon chain connecting the phenothiazine nitrogen (N-10) to the side-chain nitrogen is crucial for optimal neuroleptic activity. slideshare.netyoutube.com
A Terminal Tertiary Amino Group: The presence of a tertiary amine in the side chain is a common feature among active phenothiazine derivatives. slideshare.net
The protonated form of this terminal amino group is thought to form hydrogen bonds with the substituent at the 2-position, mimicking the structure of dopamine (B1211576) and allowing for competitive antagonism at dopamine receptors. slideshare.net
Impact of Structural Modifications on Preclinical Activity
Structural modifications to the phenothiazine scaffold can have a significant impact on preclinical activity. mdpi.comnih.govnih.govnih.gov
The following table summarizes the general impact of structural modifications on the activity of phenothiazine derivatives:
| Modification | Impact on Activity | Reference |
| Substitution at the 2-position | Electron-withdrawing groups (e.g., -Cl, -CF₃) increase antipsychotic potency. | slideshare.netnih.gov |
| Side Chain Length | A three-carbon chain between N-10 and the side-chain nitrogen is optimal for neuroleptic activity. Shortening or lengthening decreases potency. | slideshare.netyoutube.com |
| Side Chain Branching | Branching at the β-position of the side chain can decrease antipsychotic potency but may enhance other activities like antihistaminic effects. | youtube.com |
| Terminal Amino Group | A tertiary amine is generally required. Piperazine (B1678402) side chains, as seen in oxaflumazine, often confer the greatest potency and selectivity. | youtube.comif-pan.krakow.pl |
| Substitution at other ring positions | Substitution at positions 1, 3, or 4 generally reduces antipsychotic activity compared to substitution at the 2-position. | youtube.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. ejbps.comnih.govnih.govyoutube.comyoutube.com For phenothiazine derivatives, QSAR studies have been employed to predict their activity and to guide the design of new analogues. ejbps.comnih.gov
These models often use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Examples of descriptors used in QSAR studies of phenothiazines include electronic parameters, topological indices, and physicochemical properties like logP. ejbps.comnih.gov The goal is to create a statistically significant model that can predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. youtube.comyoutube.com
Computational Chemistry Approaches in Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the behavior of molecules at an atomic level. univ-biskra.dz These techniques allow researchers to model molecular structures and interactions, thereby guiding the design and optimization of new therapeutic agents. By simulating complex biological systems, computational approaches can significantly accelerate the identification of promising drug candidates and reduce the time and costs associated with experimental research.
For classes of compounds like phenothiazines, which includes molecules with antipsychotic, antihistaminic, and anti-inflammatory properties, computational tools are crucial for understanding their mechanism of action and for designing derivatives with improved efficacy and selectivity. univ-biskra.dz These methods range from quantum mechanics to molecular mechanics and dynamics, enabling the calculation of molecular properties and the prediction of how a ligand might interact with its biological target. univ-biskra.dz
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). rsc.org This method is fundamental in drug design for screening large virtual libraries of compounds against a specific biological target, identifying potential "hits" that can be further investigated experimentally. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the target and then using a scoring function to estimate the binding affinity for each pose.
The primary goal of molecular docking is to identify the most stable binding mode of a ligand-receptor complex, which is generally the one with the lowest energy. The insights gained from docking studies are multifaceted:
Binding Affinity Prediction: Scoring functions provide a quantitative estimate (e.g., in kcal/mol) of how strongly a ligand may bind to the target. githubusercontent.com
Interaction Analysis: It reveals the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. researchgate.net Understanding these interactions is key to rational drug design, allowing medicinal chemists to modify the ligand's structure to enhance binding.
Pharmacophore Identification: By studying the binding modes of several active compounds, researchers can identify the essential structural features responsible for biological activity, known as the pharmacophore. oncodesign-services.com
In the context of a compound like oxaflumazine, which is classified as a phenothiazine derivative with potential antipsychotic effects, molecular docking could be employed to predict its interaction with dopamine or serotonin (B10506) receptors. univ-biskra.dzgoogle.com For instance, a study might involve docking oxaflumazine into the crystal structure of a dopamine D2 receptor to hypothesize its binding orientation and affinity, thus providing a molecular basis for its pharmacological activity. While specific docking studies for oxaflumazine are not publicly available, the general methodology is widely applied to similar compounds to guide lead optimization. oncodesign-services.com
Table 1: Illustrative Data from a Hypothetical Molecular Docking Study This table represents the type of data that would be generated from a molecular docking experiment, showing predicted binding energies and key interacting residues for a series of hypothetical compounds.
| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Compound A | Dopamine D2 Receptor | -9.5 | Asp114, Ser193, Phe390 |
| Compound B | Dopamine D2 Receptor | -8.7 | Asp114, Val115, Trp386 |
| Compound C | Dopamine D2 Receptor | -7.2 | Ser193, Ser197 |
This table is for illustrative purposes only. Specific data for this compound is not available.
Molecular Dynamics Simulations for Conformational Analysis
While molecular docking provides a static snapshot of a ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the movement of atoms and molecules over time. google.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles in the system vary with time. google.com This technique is crucial for understanding the flexibility of both the ligand and the target protein, which is often essential for a proper binding event.
Key applications of MD simulations in drug design include:
Conformational Analysis: Proteins and ligands are not rigid structures; they are flexible and can adopt multiple conformations. MD simulations allow for the exploration of the conformational landscape of a molecule, identifying the most stable and frequently occurring shapes. mdpi.com
Binding Stability Assessment: By running an MD simulation on a ligand-receptor complex obtained from molecular docking, researchers can assess the stability of the predicted binding pose. If the ligand remains stably bound within the active site throughout the simulation, it lends confidence to the docking result. google.com
Free Energy Calculations: Advanced MD simulation techniques can be used to calculate the free energy of binding, providing a more accurate prediction of binding affinity than docking scores alone. google.com
Mechanism of Action: MD can help elucidate how a ligand induces conformational changes in a protein upon binding, which is often linked to the protein's activation or inhibition. nih.gov
For a molecule such as oxaflumazine, an MD simulation could be used to study its conformational flexibility in an aqueous solution and to analyze the stability of its interaction with a target receptor over a period of nanoseconds. mdpi.com The simulation would reveal how the molecule adapts its shape to fit into the binding pocket and how the protein itself might adjust to accommodate the ligand, providing a more complete and realistic picture of the binding event. nih.gov
Advanced Preclinical Research Models and Methodologies
Development and Validation of In Vitro Systems for Oxaflumazine (B95392) Disuccinate Research
In vitro systems are fundamental in the preliminary stages of drug discovery, offering a controlled environment to study the direct effects of compounds on cellular and molecular targets. The development and validation of these systems are crucial for generating reproducible and translatable data for compounds like oxaflumazine disuccinate.
Cell Line-Based Assays for Target Engagement
To investigate how this compound interacts with its intended molecular targets within a cellular context, cell line-based assays are indispensable. conceptlifesciences.com These assays are critical for confirming that a drug candidate can effectively bind to its target in a living cell, a crucial step for validating its mechanism of action. conceptlifesciences.comnih.gov
A key method in this area is the Cellular Thermal Shift Assay (CETSA), which assesses drug-target engagement based on the principle of ligand-induced thermal stabilization of the target protein. nih.gov High-throughput versions of this assay (HTDR-CETSA) have been developed to rapidly screen numerous compounds and determine their potency in a cellular environment. nih.gov Other platforms, such as the InCELL Hunter™ and InCELL Pulse™ systems, utilize Enzyme Fragment Complementation (EFC) technology to measure compound-target engagement, functioning on the principle that compound binding stabilizes the target protein from degradation. These technologies allow for the quantitative measurement of target engagement, helping to rank the potency of compounds and confirm their cellular activity. emulatebio.com
For a compound like oxaflumazine, which is a phenothiazine (B1677639) antipsychotic, these assays would be employed to confirm its engagement with dopamine (B1211576) receptors or other potential targets within the central nervous system, providing essential data to bridge the gap between biochemical potency and cellular efficacy. nih.govijnrd.org
Primary Cell Culture and Co-culture Models
Primary cell cultures, derived directly from tissue, offer a model system that more closely resembles the physiological state of cells in vivo compared to immortalized cell lines. nih.gov This makes them valuable for studying the effects of drugs on specific cell types, such as neurons, astrocytes, and microglia, which are relevant to neuropsychiatric research. mdpi.com The use of primary cells allows for the investigation of cellular mechanisms in a context that is biologically more relevant.
Co-culture models take this a step further by combining two or more different cell types to mimic the complex cellular interactions within a tissue. nih.gov For instance, in neuropsychiatric drug research, co-culturing neurons with glial cells can provide insights into how this compound might affect not just the primary neuronal targets but also the supportive glial environment, which is crucial for normal brain function. The development of 3D co-culture models further enhances the physiological relevance, predicting patient-specific responses with greater accuracy. nih.gov
Advanced In Vitro Platforms (e.g., Microphysiological Systems, Organoids)
Recent innovations have led to the development of advanced in vitro platforms that replicate human organ-level pathophysiology with remarkable fidelity. nih.gov Microphysiological systems (MPS), also known as organ-on-a-chip technologies, are microfluidic devices that culture human cells in a dynamic environment, mimicking the structural and functional complexity of human organs. emulatebio.com These systems can incorporate physiological cues like fluid flow and mechanical stretch, offering a more accurate prediction of drug efficacy and toxicity. emulatebio.com
Organoids are three-dimensional, self-organizing structures grown from stem cells that recapitulate the architecture and function of specific organs, such as the brain. accscience.comhubrecht.eu Brain organoids can be used to model neurodevelopment and neurological diseases, providing a unique platform to test the effects of neuropsychiatric drugs like this compound on human brain tissue in a dish. frontiersin.org The integration of immune cells into organoid and MPS models is a significant advancement, allowing for the study of complex interactions between the nervous and immune systems. nih.govnih.gov These advanced models hold immense potential to improve the predictive value of preclinical research and reduce the reliance on animal testing. nih.govaccscience.com
Selection and Characterization of In Vivo Animal Models for Preclinical Studies
While in vitro models are powerful, in vivo animal models remain essential for understanding the complex physiological and behavioral effects of a drug candidate in a whole organism. mdpi.com The appropriate selection and characterization of these models are critical for the successful translation of preclinical findings to human clinical trials. connectedpapers.comnih.gov
Rodent Models for Neuropsychiatric Research
Rodents, particularly mice and rats, are the most widely used animal models in biomedical research, including for neuropsychiatric disorders. nih.gov Their genetic similarity to humans, cost-effectiveness, and the availability of a large genetic toolbox make them invaluable for studying the behavioral and neurobiological effects of drugs. nih.gov
For a neuroleptic agent like oxaflumazine, which is known to be a potent cataleptogenic in animals, specific rodent models are used to assess antipsychotic-like activity. researchgate.net Cataleptogenic effects, a state of motor immobility, are a classic indicator of dopamine receptor blockade, a primary mechanism of many antipsychotic drugs. researchgate.net Behavioral tests in rodents can also evaluate a drug's impact on symptoms relevant to psychosis, such as deficits in social interaction, cognitive function, and sensorimotor gating. nih.govfrontiersin.org Models that use pharmacological agents like MK-801 can induce behaviors in rodents that mimic symptoms of neuropsychiatric disorders, providing a platform to test the efficacy of new treatments. nih.gov
| Behavioral Model | Description | Relevance to Oxaflumazine Research |
|---|---|---|
| Catalepsy Test | Measures the time a rodent remains in an externally imposed, awkward posture. | Assesses dopamine D2 receptor antagonism, a key feature of antipsychotic drugs. researchgate.net |
| Prepulse Inhibition (PPI) | Measures sensorimotor gating, a process deficient in disorders like schizophrenia. A weaker startle response to a strong stimulus is observed when it is preceded by a weaker prepulse. | Evaluates the potential of the compound to restore gating deficits. |
| Social Interaction Test | Quantifies the social behavior of rodents. Deficits in social interaction are a negative symptom of schizophrenia. | Assesses the compound's ability to ameliorate social withdrawal. nih.gov |
| Morris Water Maze | A test of spatial learning and memory, which are often impaired in psychiatric disorders. | Evaluates cognitive effects of the compound. frontiersin.org |
Non-Rodent Models in Preclinical Pharmacology
In addition to rodents, regulatory agencies often require toxicity and safety studies in a non-rodent species before a drug can proceed to human trials. nih.govaltasciences.com The selection of the non-rodent species is a critical decision based on factors like metabolic similarity to humans, pharmacodynamic relevance, and practical considerations. abpi.org.ukresearchgate.net
The dog is frequently used as the default non-rodent species due to extensive historical data and availability. nih.gov However, other species such as the minipig and non-human primates (NHPs) are increasingly used. nih.govabpi.org.uk Minipigs offer physiological similarities to humans, while NHPs are often used for biotherapeutics due to their close phylogenetic relationship. nih.gov The choice of species must be scientifically justified to ensure the relevance of the preclinical data for predicting human safety and efficacy. nih.govnih.gov For a compound like this compound, non-rodent models would be crucial for comprehensive toxicological evaluation and safety pharmacology studies, which assess the drug's effects on vital functions like the cardiovascular and respiratory systems. altasciences.com
| Species | Key Advantages | Considerations for Use |
|---|---|---|
| Dog (Beagle) | Extensive historical safety data, availability, well-characterized. nih.gov | Metabolic differences from humans can exist. Ethical considerations are prominent. abpi.org.uk |
| Minipig | Similarities to humans in skin, cardiovascular, and digestive physiology. nih.gov | Larger size and specific housing requirements. |
| Non-Human Primate (e.g., Cynomolgus Monkey) | High physiological and genetic similarity to humans, especially for biotherapeutics. nih.gov | Significant ethical concerns, high cost, and specialized care requirements. Use must be strongly justified. nih.gov |
| Rabbit | Often used for specific studies like developmental and reproductive toxicology (DART) and local toxicity. nih.gov | May not be suitable for all general toxicology studies. abpi.org.uk |
Genetic and Phenotypic Validation of Animal Models
The validation of animal models for antipsychotic drug discovery involves establishing their face, construct, and predictive validity. researchgate.netwikipedia.org
Face Validity refers to the phenomenological similarity between the behaviors observed in the animal model and the symptoms of the human disorder. acnp.org For instance, models that exhibit behaviors analogous to the positive, negative, and cognitive symptoms of schizophrenia are considered to have high face validity. scielo.brnih.gov
Construct Validity relates to the theoretical rationale of the model, meaning the underlying pathophysiology in the animal should resemble that of the human condition. acnp.org This can involve genetic manipulations or neurodevelopmental alterations that mirror our understanding of psychiatric disorders. nih.govnih.gov
Predictive Validity is the ability of the model to correctly identify clinically effective treatments. researchgate.netnih.gov For example, a valid model should show a reversal of behavioral deficits in response to established antipsychotic drugs. nih.gov
Genetic Validation:
A significant approach in developing valid animal models involves genetic modification. Given that numerous genes have been associated with an increased risk for psychiatric disorders like schizophrenia, creating animal models with specific gene mutations is a key strategy. nih.gov Some of the genetic models used in schizophrenia research include:
DISC1 (Disrupted-in-Schizophrenia 1): Mutations in the DISC1 gene are linked to an increased risk for schizophrenia. nih.gov Animal models with DISC1 mutations exhibit behavioral and neuroanatomical abnormalities relevant to the disorder. mdpi.com
Neuregulin 1 (NRG1) and its receptor ErbB4: These genes are involved in neurodevelopment and synaptic plasticity, and their dysregulation has been implicated in schizophrenia.
Dysbindin (DTNBP1): Reduced levels of dysbindin have been observed in the brains of individuals with schizophrenia, and animal models with mutations in this gene show cognitive and behavioral deficits. nih.govmdpi.com
These genetic models are validated by assessing their behavioral phenotypes, which can include deficits in prepulse inhibition (a measure of sensorimotor gating), social interaction, and cognitive tasks. acnp.org
Phenotypic Validation:
Phenotypic validation involves a battery of behavioral tests to characterize the animal model and assess the efficacy of potential treatments. These tests are designed to measure behaviors that are analogous to the symptoms of psychosis. scielo.br
Commonly used behavioral paradigms include:
Pharmacologically-induced models: The administration of psychostimulants like amphetamine or NMDA receptor antagonists such as phencyclidine (PCP) and ketamine can induce behaviors in rodents that mimic the positive symptoms of schizophrenia, such as hyperlocomotion and stereotypy. scielo.brnih.govnih.gov The ability of a test compound to attenuate these behaviors is a measure of its potential antipsychotic activity. scielo.br
Prepulse Inhibition (PPI) of the startle reflex: PPI is a measure of sensorimotor gating, which is often deficient in patients with schizophrenia. This test assesses the ability of a weak prestimulus to inhibit the startle response to a subsequent strong stimulus. acnp.orgnih.gov
Social Interaction Test: Reduced social interaction in rodents can be considered an analog of the negative symptoms of schizophrenia, such as social withdrawal. scielo.br
Cognitive Tasks: A variety of mazes and operant conditioning tasks are used to assess cognitive functions like working memory, attention, and executive function, which are often impaired in psychiatric disorders. nih.gov
Advanced Analytical Methodologies in Preclinical Research
The precise identification and quantification of this compound in various matrices, as well as its structural elucidation, are accomplished through a suite of advanced analytical techniques.
Chromatographic-Mass Spectrometric Techniques for Quantitation (e.g., LC-MS/MS, HPLC-DAD)
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) are powerful tools for the analysis of complex mixtures.
In a study analyzing the metabolic products of the endophytic fungus Talaromyces assiutensis, this compound was tentatively identified. scielo.br The analysis was performed using a Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) with a gradient elution. scielo.br The mobile phase consisted of 0.8% orthophosphoric acid in water (A) and acetonitrile (B52724) (B). scielo.br The LC system was connected to a high-definition mass spectrometer with an electrospray ionization (ESI) source operating in positive mode. scielo.br
Table 1: LC-MS Data for the Tentative Identification of this compound scielo.brnih.gov
| Parameter | Value |
| Retention Time (min) | 6.897 |
| Observed m/z | 744.2799 |
| Calculated m/z | 743.27 |
| Molecular Formula | C₃₄H₄₄F₃N₃O₁₀S |
The HPLC-DAD analysis in the same study provided UV-visible absorption spectra of the separated compounds, further aiding in their characterization. nih.gov The chromatogram of the fungal extract showed multiple peaks, with the UV-Vis spectra of some peaks suggesting the presence of complex organic molecules. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a compound. While specific NMR data for this compound was not found in the provided search results, its structural analysis would typically involve a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. This would allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule, including the phenothiazine core, the piperazine (B1678402) ring, and the disuccinate salt form.
Spectroscopic Techniques for Molecular Characterization (e.g., UV-Vis, IR)
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. An early report on this compound noted a UV maximum absorption at 306 nm. researchgate.net In the analysis of the fungal extract containing this compound, UV-Vis spectrophotometry was used to examine the absorption profile of the sample in the wavelength range of 200 to 800 nm. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Although mentioned as a characterization technique in the context of analyzing fungal extracts, specific IR absorption bands for this compound were not detailed in the search results. Current time information in IN. A standard analysis would be expected to show characteristic peaks for the C-F bonds of the trifluoromethyl group, C-S and C-N bonds of the phenothiazine ring, and the carbonyl (C=O) and C-O bonds of the disuccinate ester groups.
Emerging Research Frontiers and Future Directions
Translational Challenges and Opportunities in Preclinical to Research Pathway
The pathway from preclinical discovery to clinical application is fraught with challenges, and for a compound like Oxaflumazine (B95392) disuccinate, this journey is particularly opaque due to the lack of published preclinical data. The primary challenge is the absence of a foundational dataset to inform translational strategies.
Key Translational Unknowns for Oxaflumazine Disuccinate:
| Area of Uncertainty | Potential Research Opportunity |
| Pharmacokinetics | Characterization of absorption, distribution, metabolism, and excretion (ADME) in relevant animal models. |
| Pharmacodynamics | Identification of primary and secondary pharmacological targets and elucidation of the mechanism of action at the molecular level. |
| Predictive Validity of Animal Models | Development and validation of animal models that accurately reflect the clinical conditions for which this compound might be effective. |
Identification of Novel Preclinical Biomarkers for Compound Activity
Biomarkers are crucial for monitoring the activity and effects of a compound in preclinical studies. For this compound, no specific preclinical biomarkers have been identified. Future research would need to focus on discovering and validating biomarkers that could track its engagement with its biological target and its downstream physiological effects.
Potential Biomarker Discovery Approaches:
Target Engagement Biomarkers: Development of assays to measure the binding of this compound to its receptor(s) in the central nervous system.
Pharmacodynamic Biomarkers: Identification of changes in neurotransmitter levels, gene expression, or protein phosphorylation in response to drug administration.
Efficacy Biomarkers: Correlation of molecular or physiological changes with behavioral outcomes in animal models of neuropsychiatric disorders.
Advanced Computational Modeling for Preclinical Prediction
In silico methods are now integral to modern drug development, allowing for the prediction of a compound's properties and potential liabilities early in the research process. The application of such models to this compound is currently non-existent in published literature.
Potential Computational Modeling Applications:
| Modeling Technique | Predicted Property |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on chemical structure. |
| Physiologically Based Pharmacokinetic (PBPK) Modeling | Simulation of the compound's distribution and fate in the body. |
| Molecular Docking | Visualization and prediction of the interaction between this compound and its protein targets. |
Synergistic Research Combinations with Other Preclinical Modalities
Investigating the effects of this compound in combination with other therapeutic agents could uncover synergistic effects, potentially leading to enhanced efficacy or a reduction in unwanted side effects. There is currently no preclinical research available on such combinations.
Hypothetical Synergistic Combinations for Investigation:
Combination with other antipsychotics: To potentially achieve a broader spectrum of efficacy or to target different symptom domains of psychotic disorders.
Combination with antidepressants or anxiolytics: To address co-morbid symptoms often present in psychiatric illnesses.
Exploration of Long-Term Preclinical Effects and Their Reversibility
Understanding the long-term consequences of drug administration is a critical aspect of preclinical safety assessment. For this compound, there is no published data on the long-term effects of its administration in animal models or the reversibility of any observed changes upon cessation of treatment.
Key Areas for Long-Term Preclinical Investigation:
Chronic Dosing Studies: To assess the potential for target desensitization, receptor downregulation, or the development of tolerance.
Neurodevelopmental Studies: To evaluate the impact of the compound on the developing nervous system, particularly given its historical use in children.
Washout Studies: To determine if any long-term physiological or behavioral changes are reversible after the drug is discontinued.
Q & A
Q. Basic
- Dopamine D2 receptor binding assays : Radioligand competition assays using transfected HEK-293 cells to measure affinity.
- Histamine H1 receptor antagonism : Calcium flux assays in CHO-K1 cells expressing recombinant H1 receptors.
- Functional assays : Measurement of cAMP inhibition or β-arrestin recruitment to assess inverse agonism. These models are consistent with phenothiazine derivatives’ known mechanisms .
How can researchers address discrepancies between in vitro receptor affinity and in vivo efficacy of this compound?
Advanced
Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolism) or off-target effects. Methodological approaches include:
- Pharmacokinetic profiling : Assess plasma/tissue distribution and metabolite identification via LC-MS/MS.
- Allosteric modulation studies : Evaluate if metabolites (e.g., sulfoxide derivatives) exhibit activity .
- Comparative studies : Use structural analogs (e.g., fluphenazine) as benchmarks to isolate compound-specific effects . Contradictions should be analyzed using multivariate regression to identify confounding variables .
What formulation strategies enhance the solubility and stability of this compound in preclinical models?
Q. Advanced
- Cyclodextrin complexation : Improves aqueous solubility via host-guest interactions, as demonstrated with triterpene disuccinates .
- Nanoencapsulation : Chitosan-alginate nanoparticles (CSA) can enhance bioavailability and reduce hepatic first-pass metabolism, a strategy validated for cabazitaxel .
- Lyophilization : Stabilize the disuccinate salt form for long-term storage, with excipients like trehalose to prevent hydrolysis .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particulates.
- Waste disposal : Follow OSHA HCS guidelines for halogenated organic compounds, including neutralization before disposal .
How should researchers design dose-response studies to evaluate this compound’s antispasmodic effects in vivo?
Q. Advanced
- Animal models : Use acetylcholine-induced ileum contraction assays in rodents, measuring ED₅₀ values.
- Toxicokinetics : Incorporate staggered dosing (e.g., 0.1–10 mg/kg) with plasma sampling at T₀, T₁₅, T₆₀ to correlate exposure with efficacy.
- Control groups : Include positive controls (e.g., dicyclomine) and vehicle controls to isolate compound-specific effects .
What computational tools can predict this compound’s binding modes to therapeutic targets?
Q. Advanced
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite to model interactions with D2/H1 receptors.
- MD simulations : GROMACS or AMBER for assessing binding stability and conformational changes over time.
- QSAR modeling : Relate structural features (e.g., trifluoromethyl group position) to activity using datasets from phenothiazine analogs .
How can researchers mitigate oxidative degradation of this compound during storage?
Q. Basic
- Light protection : Store in amber glass vials under inert gas (N₂/Ar) to prevent photodegradation.
- Antioxidants : Add 0.01% w/v ascorbic acid or EDTA to buffer formulations.
- Stability testing : Monitor degradation via accelerated aging studies (40°C/75% RH) with HPLC tracking .
What statistical methods are recommended for analyzing contradictory data in dose-dependent toxicity studies?
Q. Advanced
- Mixed-effects models : Account for inter-subject variability in repeated-measures designs.
- Bootstrap resampling : Estimate confidence intervals for non-normally distributed data.
- Meta-analysis : Pool data from multiple studies to identify trends, using tools like RevMan or R’s metafor package. Ensure adherence to ICH guidelines for preclinical data harmonization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
